2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that features a unique combination of benzofuran, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Furan and Thiophene Groups: The furan and thiophene rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Nitric acid, bromine, in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of epoxides or sulfoxides.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential anti-inflammatory, antimicrobial, and anticancer properties are of particular interest. Studies are ongoing to evaluate its efficacy and safety in preclinical models.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and heterocyclic rings.
Mechanism of Action
The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
The unique combination of benzofuran, furan, and thiophene rings in 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide sets it apart from similar
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-21(2)11-15-5-3-6-17(20(15)28-21)27-12-19(24)23-14-22(25,16-8-10-29-13-16)18-7-4-9-26-18/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGHBNVIFOJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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